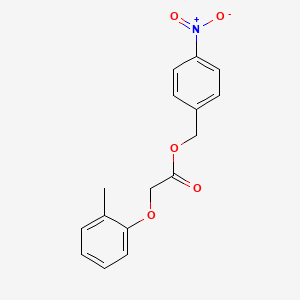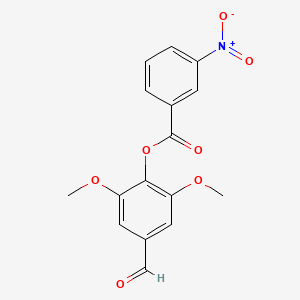![molecular formula C18H16F2N4O B5869136 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine, also known as DPP, is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine's anti-inflammatory activity is attributed to its ability to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine's inhibition of acetylcholinesterase is believed to be due to its ability to bind to the active site of the enzyme.
Biochemical and Physiological Effects:
7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has been found to have several biochemical and physiological effects. Studies have shown that 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine can induce cell cycle arrest and apoptosis in cancer cells. 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine's anti-inflammatory activity is attributed to its ability to reduce the production of pro-inflammatory cytokines. Moreover, 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is its potent anticancer activity against a wide range of cancer cell lines. Moreover, 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine's anti-inflammatory and anti-acetylcholinesterase activities make it a potential therapeutic agent for various diseases. However, one of the limitations of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine. One of the areas of interest is the development of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine derivatives with improved solubility and pharmacokinetic properties. Moreover, further studies are needed to understand the mechanism of action of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine and its potential therapeutic applications in various diseases. Additionally, studies on the toxicity and safety of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine are needed to assess its suitability as a therapeutic agent.
Synthesemethoden
The synthesis of 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde with difluoromethylpyridinium triflate and 1-pyrrolidinecarbonyl chloride in the presence of triethylamine. The reaction proceeds smoothly, and 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine exhibits potent anticancer activity against a wide range of cancer cell lines. 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c19-16(20)15-10-14(12-6-2-1-3-7-12)22-17-13(11-21-24(15)17)18(25)23-8-4-5-9-23/h1-3,6-7,10-11,16H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJDXUSPPOWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)


![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)